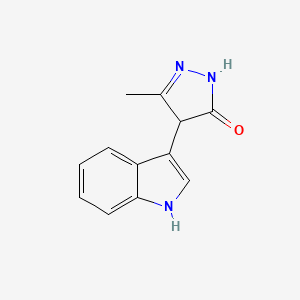
4-(1H-indol-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-indol-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, commonly known as INDOPY-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolones and is known to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
INDOPY-1 has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. This property makes INDOPY-1 a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
In addition to its anti-inflammatory properties, INDOPY-1 has also been shown to exhibit anti-cancer activity. The compound has been reported to induce apoptosis in cancer cells through the inhibition of the Akt/mTOR signaling pathway. This property makes INDOPY-1 a potential candidate for the treatment of various types of cancer.
Furthermore, INDOPY-1 has also been reported to exhibit anti-viral properties. The compound has been shown to inhibit the replication of the hepatitis C virus (HCV) by targeting the HCV NS5B polymerase. This property makes INDOPY-1 a potential candidate for the treatment of HCV infection.
Wirkmechanismus
The mechanism of action of INDOPY-1 is not fully understood. However, it has been reported to exhibit its biological activities through the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of lipid mediators that play a crucial role in inflammation. By inhibiting COX-2 activity, INDOPY-1 reduces the production of prostaglandins, thereby reducing inflammation.
In addition, INDOPY-1 has been reported to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. By inhibiting this pathway, INDOPY-1 induces apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
INDOPY-1 has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been reported to reduce the production of prostaglandins, thereby reducing inflammation. In addition, INDOPY-1 has been shown to induce apoptosis in cancer cells, inhibit the replication of HCV, and exhibit anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of INDOPY-1 is its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential candidate for the treatment of various diseases. In addition, the synthesis method of INDOPY-1 is relatively simple and yields a high percentage of the final product.
However, there are also some limitations to using INDOPY-1 in lab experiments. One of the limitations is its potential toxicity. The compound has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. In addition, INDOPY-1 is relatively unstable and may degrade over time, which may affect the reproducibility of the results.
Zukünftige Richtungen
There are several future directions for the research of INDOPY-1. One of the directions is to further investigate its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, but more studies are needed to determine its efficacy and safety in vivo.
Another direction is to investigate the mechanism of action of INDOPY-1 in more detail. Although the compound has been shown to inhibit various enzymes and signaling pathways, its exact mechanism of action is not fully understood.
Furthermore, future research could focus on the development of more stable and less toxic analogs of INDOPY-1. This could potentially improve its efficacy and safety in vivo, making it a more promising candidate for the treatment of various diseases.
Conclusion:
In conclusion, INDOPY-1 is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound exhibits anti-inflammatory, anti-cancer, and anti-viral properties and has been shown to inhibit various enzymes and signaling pathways. Although there are some limitations to using INDOPY-1 in lab experiments, its potential therapeutic applications make it a promising candidate for the treatment of various diseases. Further research is needed to determine its efficacy and safety in vivo and to investigate its mechanism of action in more detail.
Synthesemethoden
The synthesis method of INDOPY-1 involves the reaction between 1H-indole-3-carboxaldehyde and 4-amino-5-methyl-3H-pyrazole in the presence of acetic acid and ethanol. The reaction proceeds through a condensation reaction followed by cyclization to form the final product. The yield of the synthesis process is reported to be around 70%.
Eigenschaften
IUPAC Name |
4-(1H-indol-3-yl)-3-methyl-1,4-dihydropyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-7-11(12(16)15-14-7)9-6-13-10-5-3-2-4-8(9)10/h2-6,11,13H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUTWYYULFLKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5029393.png)
![1-(9H-fluoren-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5029403.png)
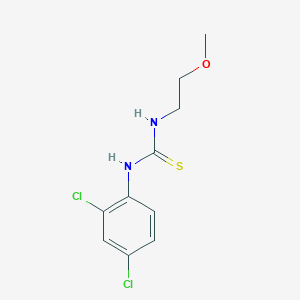
![3-(4-chloro-3-nitrophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5029413.png)
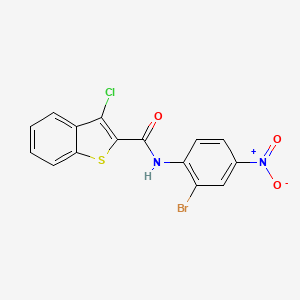
![3-ethyl-10-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride](/img/structure/B5029429.png)
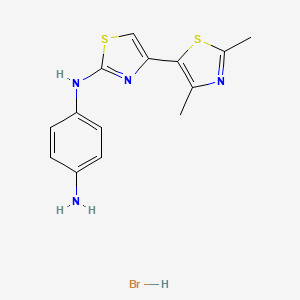
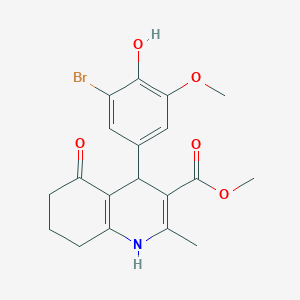

![1,3-dimethyl-5-(3-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B5029465.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5029473.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5029479.png)